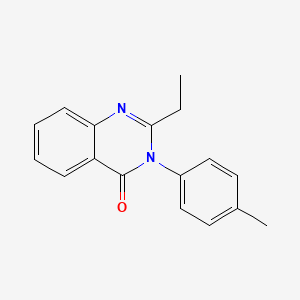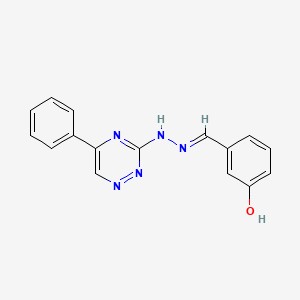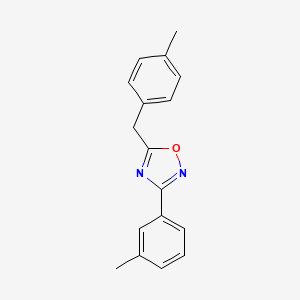
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the inhibition of JAKs, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting JAKs, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide blocks the downstream signaling pathways that lead to the activation of STATs, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the JAK/STAT signaling pathway. In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for JAK inhibition. However, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide also has some limitations, including its poor solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies that target multiple signaling pathways. Additionally, the use of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide in combination with other drugs or immunotherapies may also be explored for the treatment of cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2,6-dichloroaniline with 4-hydroxybenzaldehyde to form 2-cyano-3-(2,6-dichlorophenyl)acrylaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to obtain 2-cyano-3-(2,6-dichlorophenyl)acrylamide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is known to be dysregulated in many types of cancer, and JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide have emerged as promising therapeutic agents.
In autoimmune disorders, 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases. Inflammatory diseases like rheumatoid arthritis and psoriasis have also been targeted with JAK inhibitors like 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, which have shown promising results in clinical trials.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![4',7'-dichlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5780359.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)


![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
